molecular formula C16H10N4O3S B4967670 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol

Cat. No.: B4967670
M. Wt: 338.3 g/mol
InChI Key: AGQIGLAXKKQNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzothiazole ring, a nitrophenyl group, and a pyrazol-5-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Nitration of Phenyl Ring: The nitration of the phenyl ring is achieved by treating the benzothiazole derivative with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid.

    Formation of Pyrazole Ring: The pyrazole ring is formed by the reaction of the nitrated benzothiazole derivative with hydrazine or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group at the 5-position of the pyrazole ring can be oxidized to form a carbonyl group.

    Reduction: The nitro group on the phenyl ring can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the benzothiazole and pyrazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens, alkyl halides, and acyl chlorides.

Major Products

    Oxidation: Formation of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-one.

    Reduction: Formation of 1-(1,3-benzothiazol-2-yl)-3-(4-aminophenyl)-1H-pyrazol-5-ol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent due to its unique structural features and biological activities.

    Industry: Used in the development of new materials, dyes, and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression and replication.

    Modulating Receptor Activity: Interacting with cell surface receptors and modulating signal transduction pathways.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-1H-pyrazol-5-ol can be compared with other similar compounds, such as:

    1-(1,3-benzothiazol-2-yl)-3-phenyl-1H-pyrazol-5-ol: Lacks the nitro group on the phenyl ring, which may result in different chemical reactivity and biological activity.

    1-(1,3-benzothiazol-2-yl)-3-(4-aminophenyl)-1H-pyrazol-5-ol: Contains an amino group instead of a nitro group, which may affect its chemical and biological properties.

    1-(1,3-benzothiazol-2-yl)-3-(4-methylphenyl)-1H-pyrazol-5-ol: Contains a methyl group on the phenyl ring, which may influence its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-(4-nitrophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O3S/c21-15-9-13(10-5-7-11(8-6-10)20(22)23)18-19(15)16-17-12-3-1-2-4-14(12)24-16/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQIGLAXKKQNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N3C(=O)C=C(N3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.